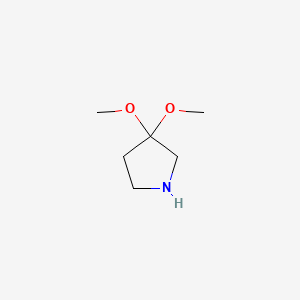

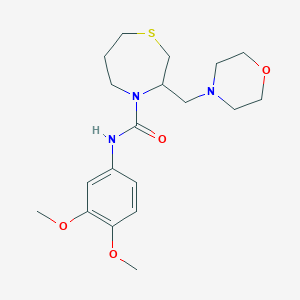

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, which are a key part of the compound, has been a topic of interest for medicinal chemists. They have been used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is a key feature .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of a thiophene nucleus could potentially influence its reactivity .科学的研究の応用

Bioisosteric Replacements and Analgesic Properties

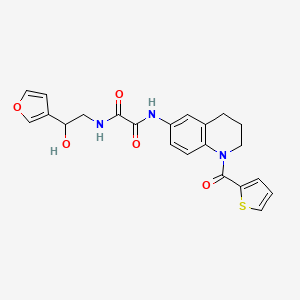

Bioisosteric replacements in pharmaceutical chemistry are a method to enhance the analgesic (pain-relieving) properties of compounds. For instance, a study demonstrated that replacing the phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with heterocyclic isosteres, such as furan and thiophene, can impact their analgesic activities. This research found that while 3-pyridine derivatives showed an increase in analgesic activity, furan and thiophene analogs were associated with a decrease in such properties (Ukrainets, Mospanova, & Davidenko, 2016).

Synthesis of Heterocyclic Compounds

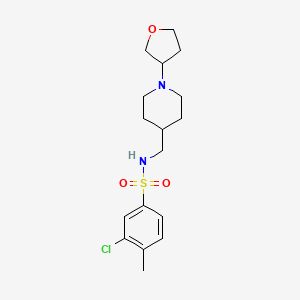

The synthesis of heterocyclic compounds, involving furan and thiophene rings, is another significant area of research. These compounds are crucial in developing new materials and pharmaceuticals. For example, heterocyclic compounds such as azuleno[1,2-b]- and azuleno[1,2-c]thiophenes have been synthesized through reactions involving furan and thiophene derivatives. This synthesis route opens up new possibilities for creating organic materials with potential applications in electronics, photonics, and as biologically active molecules (Fujimori et al., 1983).

Application in Organic Electronics and Luminescence

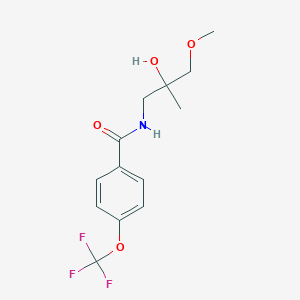

The compound's structural motifs, incorporating furan and thiophene, are also relevant in the field of organic electronics and luminescence. Compounds containing these heterocycles can be used to create organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. For instance, conjugation-extended tetrathiafulvalene analogues with thiophene linking groups have been synthesized and studied for their electrochemical properties, which are fundamental for developing efficient organic electronic devices (Takahashi et al., 1993).

将来の方向性

The future directions for research on this compound could include further investigation into its therapeutic properties, as well as its potential applications in material science and catalysis. It could also be interesting to explore its synthesis in more detail, and to investigate new structural prototypes with more effective pharmacological activity .

特性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S/c26-18(15-7-9-30-13-15)12-23-20(27)21(28)24-16-5-6-17-14(11-16)3-1-8-25(17)22(29)19-4-2-10-31-19/h2,4-7,9-11,13,18,26H,1,3,8,12H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWLLHFAVVFDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)O)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2564502.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564503.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2564505.png)

![1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2564506.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide](/img/structure/B2564507.png)

![2-[2-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2564511.png)

![N-(4-methoxybenzyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564513.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2564522.png)